molecular formula C11H18N2O2 B15226492 (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B15226492
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-VEDVMXKPSA-N
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Description

(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: is a complex organic compound belonging to the class of heterocyclic compounds It features a hexahydropyrrolo[1,2-a]pyrazine core structure, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3R)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m1/s1

InChI Key

SZJNCZMRZAUNQT-VEDVMXKPSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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